Cas no 153954-72-4 (Aureobasidin S2a (9CI))

Aureobasidin S2a (9CI) structure
Aureobasidin S2a (9CI) structure
Nome del prodotto:Aureobasidin S2a (9CI)
Numero CAS:153954-72-4
MF:C60H92N8O12
MW:1117.41889667511
CID:151263
PubChem ID:192657

Aureobasidin S2a (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Aureobasidin S2a (9CI)
    • 21-benzyl-3,15-di(butan-2-yl)-24-(4-hydroxybenzyl)-12-(2-hydroxypropan-2-yl)-5,11,17,23-tetramethyl-9-(2-methylpropyl)-6,18-di(propan-2-yl)octadecahydro-1H,15H-pyrrolo[1,2-m][1,4,7,10,13,16,19,22,25]oxaoctaazacycloheptacosine-1,4,7,10,13,16,19,22,25-nonone
    • 6-benzyl-12,24-di(butan-2-yl)-3-[(4-hydroxyphenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]tri
    • Aureobasidin S2a
    • 6-benzyl-12,24-di(butan-2-yl)-3-[(4-hydroxyphenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone
    • 153954-72-4
    • Inchi: InChI=1S/C60H92N8O12/c1-17-37(9)46-57(76)65(14)47(35(5)6)52(71)61-42(31-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)66(15)48(36(7)8)53(72)62-43(32-39-23-20-19-21-24-39)54(73)64(13)45(33-40-26-28-41(69)29-27-40)56(75)68-30-22-25-44(68)51(70)63-46/h19-21,23-24,26-29,34-38,42-50,69,79H,17-18,22,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)
    • Chiave InChI: AZWNOPVZWSHWAA-UHFFFAOYSA-N
    • Sorrisi: OC1C=CC(CC2N(C)C(=O)C(CC3C=CC=CC=3)NC(=O)C(C(C)C)N(C)C(=O)C(C(CC)C)OC(=O)C(C(O)(C)C)N(C)C(=O)C(CC(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(C(CC)C)NC(=O)C3CCCN3C2=O)=CC=1

Proprietà calcolate

  • Massa esatta: 1116.68347040g/mol
  • Massa monoisotopica: 1116.68347040g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 80
  • Conta legami ruotabili: 13
  • Complessità: 2140
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 11
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 256Ų
  • XLogP3: 8.2
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd